molecular formula C26H23ClN2O2 B7707646 3-chloro-N-(3,4-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzamide

3-chloro-N-(3,4-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzamide

Cat. No.: B7707646
M. Wt: 430.9 g/mol
InChI Key: FDEJNXBKZZZDFE-UHFFFAOYSA-N
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Description

3-chloro-N-(3,4-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3,4-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Amide Formation: The final step involves the formation of the amide bond between the quinoline derivative and the benzamide. This can be achieved through a coupling reaction using reagents like carbodiimides (e.g., DCC) or other coupling agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the hydroxyl group on the quinoline ring.

    Reduction: Reduction reactions may target the nitro groups if present or reduce the quinoline ring.

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may yield various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The quinoline moiety is known for its ability to intercalate with DNA, which could be a potential mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-N-[(2-hydroxyquinolin-3-yl)methyl]benzamide
  • 3-chloro-N-(phenyl)-N-[(2-hydroxyquinolin-3-yl)methyl]benzamide
  • N-(3,4-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzamide

Uniqueness

The presence of the chlorine atom and the specific substitution pattern on the phenyl and quinoline rings make 3-chloro-N-(3,4-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzamide unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-chloro-N-(3,4-dimethylphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O2/c1-16-7-9-19-13-21(25(30)28-24(19)11-16)15-29(23-10-8-17(2)18(3)12-23)26(31)20-5-4-6-22(27)14-20/h4-14H,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEJNXBKZZZDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC(=C(C=C3)C)C)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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